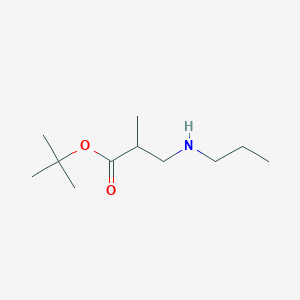![molecular formula C12H25NO2 B6340467 tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate CAS No. 1221342-77-3](/img/structure/B6340467.png)
tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate” is an organic compound with the molecular formula C12H25NO2 . It is used in various fields of research, including life sciences and organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tert-butyl group, a 2-methylpropyl group, and an amino group attached to a propanoate backbone . The exact 3D structure would require more specific data or computational modeling to determine.Mecanismo De Acción
Tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate has been studied for its potential to act as an antifungal agent, an antioxidant, and a corrosion inhibitor. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of lipid biosynthesis and the disruption of cell membranes.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as a therapeutic agent. In laboratory studies, it has been found to have antifungal, antioxidant, and anti-inflammatory effects. In addition, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate 2-methyl-3-[(2-methylpropyl)amino]propanoate in laboratory experiments has several advantages. It is easy to synthesize and can be stored for long periods of time without degradation. In addition, it is non-toxic and has a low volatility, making it safe to handle in a laboratory setting. However, it is not soluble in water, making it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate 2-methyl-3-[(2-methylpropyl)amino]propanoate. For instance, further research could be conducted to explore its potential to act as an inhibitor of other enzymes, such as proteases and phosphatases. In addition, further research could be conducted to explore its potential to act as an anticancer agent. Finally, further research could be conducted to explore its potential to act as a surfactant or a corrosion inhibitor.
Métodos De Síntesis
Tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate is synthesized using a three-step process. The first step involves the reaction of tert-butyl alcohol with ammonium acetate to form tert-butyl acetate. The second step involves the reaction of tert-butyl acetate with 2-methylpropyl amine to form this compound. The final step involves the reaction of this compound with a base, such as sodium hydroxide, to form the desired product.
Aplicaciones Científicas De Investigación
Tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate has been studied for its potential applications in a variety of scientific research fields. For example, it has been studied for its potential to act as an antifungal agent, an antioxidant, and a corrosion inhibitor. In addition, it has been studied for its potential to act as a surfactant, as well as for its potential to act as an inhibitor of the enzyme acetylcholinesterase.
Propiedades
IUPAC Name |
tert-butyl 2-methyl-3-(2-methylpropylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-9(2)7-13-8-10(3)11(14)15-12(4,5)6/h9-10,13H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMXRFSECCIZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340386.png)
![tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340409.png)
![tert-Butyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6340417.png)
![tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340419.png)
![tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340421.png)
![tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340425.png)
![tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340433.png)
![tert-Butyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B6340435.png)
![tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340440.png)
![tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate](/img/structure/B6340448.png)

![tert-Butyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340468.png)
![tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340474.png)
![tert-Butyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340480.png)